molecular formula C10H15NO4S2 B1433947 4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide CAS No. 1789027-99-1

4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide

Cat. No.: B1433947
CAS No.: 1789027-99-1
M. Wt: 277.4 g/mol
InChI Key: JYFZDFVXAHXRED-UHFFFAOYSA-N
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Description

4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C10H15NO4S2 and a molecular weight of 277.36 g/mol . This compound is characterized by the presence of both sulfonyl and sulfonamide functional groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide typically involves the sulfonation of benzene derivatives followed by the introduction of the sulfonamide group. One common method includes:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide is unique due to the presence of both sulfonyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

4-tert-butylsulfonylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S2/c1-10(2,3)16(12,13)8-4-6-9(7-5-8)17(11,14)15/h4-7H,1-3H3,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFZDFVXAHXRED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide
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4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide
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4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide
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4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide
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4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide
Reactant of Route 6
4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide

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